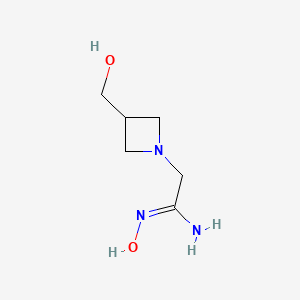

N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide

説明

N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is a small organic molecule featuring an azetidine (four-membered saturated nitrogen-containing ring) substituted with a hydroxymethyl group at the 3-position. While direct experimental data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its physicochemical and functional characteristics.

特性

分子式 |

C6H13N3O2 |

|---|---|

分子量 |

159.19 g/mol |

IUPAC名 |

N'-hydroxy-2-[3-(hydroxymethyl)azetidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C6H13N3O2/c7-6(8-11)3-9-1-5(2-9)4-10/h5,10-11H,1-4H2,(H2,7,8) |

InChIキー |

CSQNFTQEIQYUET-UHFFFAOYSA-N |

異性体SMILES |

C1C(CN1C/C(=N/O)/N)CO |

正規SMILES |

C1C(CN1CC(=NO)N)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

化学反応の分析

Types of Reactions

N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkoxides and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers, esters, or halides depending on the nucleophile used.

科学的研究の応用

N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide has several applications in scientific research:

作用機序

The mechanism of action of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydroxyl and imidamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Structural Analogues and Functional Group Variations

Table 1: Key Structural Analogues and Their Features

Key Observations :

Unlike pyridine or aryl analogs, the azetidine ring in the target compound introduces conformational rigidity, which may enhance selectivity in biological or catalytic contexts .

Substituent Effects :

- The 3-hydroxymethyl azetidine substituent in the target compound likely improves solubility compared to purely hydrophobic groups (e.g., p-tolyl in ).

- In contrast, thiazolidinedione derivatives prioritize electronegative substituents (e.g., nitro, methoxy) for hypoglycemic activity, highlighting divergent structure-activity relationships.

Therapeutic Potential: Azetidine-containing TLR7-9 antagonists demonstrate the therapeutic relevance of azetidine rings in immunomodulation. The target compound’s azetidine-hydroxymethyl moiety may similarly align with drug design for autoimmune diseases, though direct evidence is lacking.

Physicochemical and Spectroscopic Comparisons

- Molecular Mass and Polarity :

The target compound (158.18 g/mol) is lighter than TLR7-9 antagonists (~463 g/mol) but heavier than pyridine analogs (151.17 g/mol) . Its hydroxymethyl group likely increases polarity, akin to the methoxy groups in thiazolidinediones . - Spectroscopic Features :

While specific data for the target compound are unavailable, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and thiazolidinediones were characterized via NMR, IR, and X-ray crystallography. The azetidine ring’s strain and N–O bond in the target compound would produce distinct IR stretches (e.g., N–O ~950 cm⁻¹) and NMR shifts (e.g., azetidine protons at δ 3.0–4.0 ppm) .

生物活性

N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide, a compound with the CAS number 2098160-20-2, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and medicine.

Molecular Structure:

- Molecular Formula: C₆H₁₃N₃O₂

- Molecular Weight: 159.19 g/mol

- IUPAC Name: N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide

The synthesis of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide typically involves the reaction of hydroxymethyl azetidine derivatives with acetimidamide under controlled conditions. The reaction pathways often include functionalization steps that introduce the hydroxyl and imidamide groups, which are critical for its biological activity.

Biological Mechanisms

The biological activity of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor functions through the following mechanisms:

- Enzyme Inhibition: The hydroxyl group can participate in hydrogen bonding, which may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The imidamide moiety may interact with receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide. The compound has shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 - 1 μg/mL |

| Escherichia coli | 0.5 - 4 μg/mL |

| Vancomycin-resistant Enterococcus (VRE) | 1 μg/mL |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, preliminary research suggests that N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide may have anticancer properties. Studies conducted on various cancer cell lines have demonstrated:

- Inhibition of Cell Proliferation: The compound exhibits an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells.

- Mechanism of Action: It appears to induce apoptosis and inhibit migration in cancer cells, suggesting a potential role in cancer therapeutics .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Effects: A study reported that N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide effectively inhibited biofilm formation in MRSA strains, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

- Cancer Research: In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor growth and metastasis in breast cancer models, indicating its potential as a novel anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。